Cas no 280-38-6 (2-Azabicyclo[2.2.2]octane)
2-Azabicyclo[2.2.2]octane structure
2-Azabicyclo[2.2.2]octane Properties
Names and Identifiers
-
- 2-Azabicyclo[2.2.2]octane
- 3-azabicyclo[2.2.2]octane
- Isoquinuclidine
- acetic-phosphoricanhydride
- MFCD01664956
- 2-?Azabicyclo[2.2.2]?octane
- AKOS002678443
- DTXSID00182279
- CHEMBL1214433
- 2-azabicyclo[2. 2. 2]octane
- AKOS006350522
- P11101
- SCHEMBL20758936
- SB20155
- CS-0054718
- KPUSZZFAYGWAHZ-UHFFFAOYSA-N
- 2-AZABICYCLO(2.2.2)OCTANE
- Isochinuclidin
- 2-aza-bicyclo[2.2.2]octane
- SCHEMBL15192831
- SCHEMBL27542
- 5-20-04-00342 (Beilstein Handbook Reference)
- EN300-89472
- BRN 0103113
- SCHEMBL23982869
- 280-38-6
- InChI=1/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H
- AS-58429
- DB-355471
- +Expand
-
- MFCD01664956
- KPUSZZFAYGWAHZ-UHFFFAOYSA-N
- InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2
- C1CC2CCC1CN2
Computed Properties
- 111.10500
- 1
- 1
- 0
- 111.104799
- 8
- 82.4
- 0
- 0
- 0
- 0
- 0
- 1
- 1.1
- 12
Experimental Properties
- 1.47720
- 12.03000
- 1.478
- 168.9°Cat760mmHg
- 47.5°C
- 0.934
2-Azabicyclo[2.2.2]octane Security Information
2-Azabicyclo[2.2.2]octane Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Azabicyclo[2.2.2]octane Price
2-Azabicyclo[2.2.2]octane Related Literature
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1. Nucleophilic catalysis with rearrangement. The reactivity of pseudoaromatic compounds. Part VII. The 1-azabicyclo[2,2,2]octane-catalysed reaction of 2-iodocyclohepta-2,4,6-trien-1-one with piperidineGino Biggi,Francesco Del Cima,Francesco Pietra J. Chem. Soc. Perkin Trans. 2 1972 1424
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2. Participation of sulphonamide nitrogen in the rearrangement of the 2-azabicyclo[2.2.2]octane skeleton: an efficient synthesis of the 6-azabicyclo[3.2.1]octan-4-one systemAndrew B. Holmes,Paul R. Raithby,John Thompson,Andrew J. G. Baxter,John Dixon J. Chem. Soc. Chem. Commun. 1983 1490
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3. Synthetic studies in the piperidine alkaloid field. Part 1. The 2-azabicyclo[2.2.2]octan-5-one approach to prosopineAndrew J. G. Baxter,Andrew B. Holmes J. Chem. Soc. Perkin Trans. 1 1977 2343
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4. Photoelectron spectroscopic studies of some 2-azabicyclo[2.2.2]octan-5-one and bicyclo[2.2.2]octanone derivativesFrank Carnovale,Tiang-Hong Gan,J. Barrie Peel,Andrew B. Holmes J. Chem. Soc. Perkin Trans. 2 1981 991
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5. Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2 : 1 ratioConor N. O'Callaghan,T. Brian H. McMurry,Christine J. Cardin,Deborah J. Wilcock J. Chem. Soc. Perkin Trans. 1 1993 2479
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El?bieta Wojaczyńska,Jacek Wojaczyński,Karolina Kleniewska,Mateusz Dorsz,Tomasz K. Olszewski Org. Biomol. Chem. 2015 13 6116
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7. Measurement of nitrogen inversion barriers and invertomer ratios in constrained azabicyclic systemsJohn R. Malpass,Neil J. Tweddle J. Chem. Soc. Perkin Trans. 2 1978 120
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Masaaki Toda,Yoshimasa Hirata,Shosuke Yamamura J. Chem. Soc. D 1970 1597
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Andriy V. Tymtsunik,Serhii O. Kokhan,Yevhen M. Ivon,Igor V. Komarov,Oleksandr O. Grygorenko RSC Adv. 2016 6 22737
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10. Formal dyotropic rearrangements of N-chloroamines catalysed by aluminaJ. W. Davies,J. R. Malpass,M. P. Walker J. Chem. Soc. Chem. Commun. 1985 686
Recommended suppliers
Amadis Chemical Company Limited
(CAS:280-38-6)2-Azabicyclo[2.2.2]octane
99%
1g
375.0